molecular formula C7H13F2N B8096457 1-[(1R)-3,3-difluorocyclohexyl]methanamine

1-[(1R)-3,3-difluorocyclohexyl]methanamine

Cat. No.: B8096457
M. Wt: 149.18 g/mol
InChI Key: KUHHSYYOTFOMJB-ZCFIWIBFSA-N
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Description

1-[(1R)-3,3-difluorocyclohexyl]methanamine is an organic compound characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R)-3,3-difluorocyclohexyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms at the 3,3-positions.

    Fluorination: This step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure selective fluorination.

    Amination: The fluorinated cyclohexane is then subjected to amination using reagents like ammonia or primary amines in the presence of catalysts such as palladium on carbon (Pd/C) to introduce the methanamine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-3,3-difluorocyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

1-[(1R)-3,3-difluorocyclohexyl]methanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets due to the presence of fluorine atoms.

    Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding due to its structural specificity.

Mechanism of Action

The mechanism by which 1-[(1R)-3,3-difluorocyclohexyl]methanamine exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances binding affinity and specificity.

    Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target. The amine group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, contributing to the overall binding mechanism.

Comparison with Similar Compounds

  • 1-[(1R)-3,3-difluorocyclopentyl]methanamine
  • 1-[(1R)-3,3-difluorocycloheptyl]methanamine
  • 1-[(1R)-3,3-difluorocyclooctyl]methanamine

Comparison:

  • Structural Differences: The primary difference lies in the ring size, which affects the compound’s conformational flexibility and steric interactions.
  • Unique Features: 1-[(1R)-3,3-difluorocyclohexyl]methanamine is unique due to its optimal ring size, providing a balance between rigidity and flexibility, which is crucial for specific biological interactions.
  • Reactivity: The reactivity patterns may vary slightly due to the ring strain and electronic effects imparted by the different ring sizes.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

IUPAC Name

[(1R)-3,3-difluorocyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHSYYOTFOMJB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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